(5Z)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-Furan-2-ylmethylene-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C8H5NO3S. It is characterized by a furan ring attached to a thiazolidine-2,4-dione moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-ylmethylene-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 5-Furan-2-ylmethylene-thiazolidine-2,4-dione are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Furan-2-ylmethylene-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine-2,4-dione ring to thiazolidine.
Substitution: The methylene bridge allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant anti-hyperglycemic activity, making it a candidate for diabetes research.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The biological activity of 5-Furan-2-ylmethylene-thiazolidine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets. For instance, it acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances glucose uptake in peripheral tissues, thereby reducing blood glucose levels . Additionally, it inhibits protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin signaling .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds known for their anti-diabetic properties, including pioglitazone and rosiglitazone.
Furan Derivatives: Compounds like furosemide and furazolidone, which have diverse pharmacological activities.
Uniqueness
5-Furan-2-ylmethylene-thiazolidine-2,4-dione stands out due to its dual functionality, combining the properties of both furan and thiazolidinedione moieties. This unique structure allows it to exhibit a broad spectrum of biological activities, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C8H5NO3S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H5NO3S/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4- |
InChI Key |
OZIVFRZKBDVKEO-XQRVVYSFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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